molecular formula C15H15N5O2S B5865861 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide

Cat. No. B5865861
M. Wt: 329.4 g/mol
InChI Key: AYVJTHPAISYOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide, also known as AMBS, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as pH regulation and ion transport. Additionally, this compound has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungal cells. It has also been shown to inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. In animal studies, this compound has been shown to have anti-inflammatory effects and to reduce the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. Additionally, its anticancer and antifungal properties make it a useful tool for studying these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the use of this compound as a building block for the synthesis of other compounds with potential applications in materials science is an area that warrants further investigation.

Synthesis Methods

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 5-amino-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium bicarbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide has been studied for its potential applications as an anticancer agent, antifungal agent, and antiviral agent. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion. Additionally, this compound has been used as a building block for the synthesis of other compounds that have potential applications in materials science.

properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-11-7-9-13(10-8-11)23(21,22)19-15-17-14(16)20(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVJTHPAISYOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322408
Record name N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

384352-13-0
Record name N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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